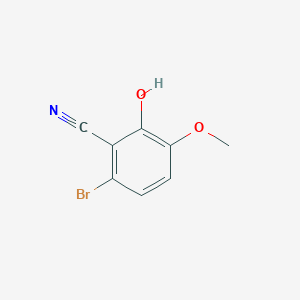
6-Bromo-2-hydroxy-3-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-hydroxy-3-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydroxy-3-methoxybenzonitrile typically involves the bromination of 2-hydroxy-3-methoxybenzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-hydroxy-3-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Conversion to 6-bromo-2-methoxybenzoic acid.
Reduction: Formation of 6-bromo-2-methoxybenzyl alcohol.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Bromo-2-hydroxy-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydroxy-3-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of IRE-1α, a protein involved in the unfolded protein response pathway. By inhibiting IRE-1α, the compound can modulate cellular stress responses and potentially exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-Bromo-3-methoxybenzonitrile: Lacks the hydroxyl group.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains an ethoxy group instead of a hydroxyl group
Uniqueness
6-Bromo-2-hydroxy-3-methoxybenzonitrile is unique due to the presence of both a hydroxyl and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
6-bromo-2-hydroxy-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H6BrNO2/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3,11H,1H3 |
InChI Key |
FJMHEVGAELACPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















